Tetraisothiocyanatosilane

描述

Significance of Isothiocyanate Chemistry in Silicon-Based Compounds

The isothiocyanate group (-NCS) is a versatile functional group in chemistry. When bonded to a central silicon atom, it imparts a unique combination of properties and reactivity to the resulting molecule. The significance of incorporating isothiocyanate moieties into silicon-based compounds is multifaceted. Silicon's ability to form stable bonds with nitrogen, a key element of the isothiocyanate group, allows for the creation of robust yet reactive molecules. acs.org

The Si-NCS functionality is crucial in the synthesis of more complex structures. For instance, these groups can participate in coupling reactions, such as the Wurtz-type reaction, to form oligosilanes with hexacoordinated silicon backbones. acs.org This opens avenues for creating novel polymers and materials with tailored electronic and physical properties. Furthermore, the general field of isothiocyanate chemistry is rich, with these compounds serving as important intermediates in organic synthesis and exhibiting a range of biological activities. su.se The reaction of the isothiocyanate group with amines to form thiourea (B124793) derivatives is a fundamental transformation that highlights its utility in constructing larger, functionalized molecules.

Historical Development and Current Landscape of Research on Tetraisothiocyanatosilane

The exploration of silicon pseudohalides, including this compound (Si(NCS)₄), is a specialized area within inorganic chemistry. Early research into these compounds focused on their fundamental synthesis and characterization. A common synthetic route involves the reaction of silicon tetrachloride (SiCl₄) with a thiocyanate (B1210189) salt, such as a silver salt, in a suitable solvent like toluene (B28343). ontosight.airesearcher.life

Historical studies documented the reactivity of this compound with various reagents. A notable early example is its reaction with aniline (B41778). When left at room temperature for an extended period, the two compounds react to form tetraanilinosilane and anilinium thiocyanate. chemistry-chemists.com This demonstrates the compound's role as a precursor for creating other highly substituted silicon-nitrogen compounds.

The current research landscape has shifted towards utilizing this compound as a sophisticated building block in materials science and coordination chemistry. Modern studies focus on its application in synthesizing advanced materials. For example, it is used as a starting material in the synthesis of neutral hexacoordinated silicon complexes. acs.org In these applications, the Si(NCS)₄ molecule reacts with complex organic ligands, such as salen-type ligands, to produce new complexes with remaining Si-NCS functional groups. These functionalized complexes can then be used as monomers to produce linear oligosilanes, which are of interest for their potential applications in advanced materials. acs.org This research highlights a move from fundamental characterization to the strategic use of this compound in creating functional macromolecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄N₄S₄Si | uni.lunih.gov |

| Molecular Weight | ~260.4 g/mol | nih.gov |

| CAS Number | 6544-02-1 | nih.gov |

| Density (predicted) | 1.4±0.1 g/cm³ | chemsrc.com |

| Boiling Point (predicted) | 268.5±23.0 °C at 760 mmHg | chemsrc.com |

Table 2: Key Reactions of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Reaction with Amines | Reacts with aniline at room temperature to yield tetraanilinosilane and anilinium thiocyanate. | chemistry-chemists.com |

| Ligand Exchange | Reacts with salen-type ligands to form hexacoordinated silicon complexes, which can be used as monomers for oligosilanes. | acs.org |

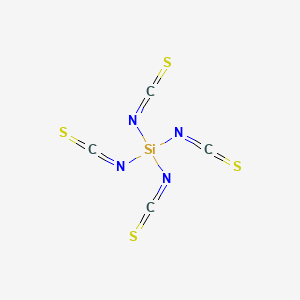

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tetraisothiocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4S4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGBKWXHNPDHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=S)(N=C=S)N=C=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4S4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064410 | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6544-02-1 | |

| Record name | Tetraisothiocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6544-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006544021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraisothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisothiocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetraisothiocyanatosilane

Conventional Synthetic Pathways

Conventional methods for synthesizing tetraisothiocyanatosilane rely on metathesis reactions involving a silicon tetrachloride precursor and a suitable thiocyanate (B1210189) salt. These reactions are typically conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive silicon tetrachloride.

Synthesis from Silicon Tetrachloride Precursors

The most established route for the preparation of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a metal or ammonium (B1175870) thiocyanate. The general reaction proceeds by displacing the four chlorine atoms on the silicon center with isothiocyanate (–NCS) groups.

Commonly used thiocyanate salts include silver thiocyanate (AgSCN) and ammonium thiocyanate (NH₄SCN). The reaction is typically carried out in an anhydrous, non-polar solvent, such as benzene (B151609), to facilitate the reaction and the separation of the insoluble salt byproduct. The choice of the thiocyanate reagent can influence the reaction conditions, yield, and purity of the final product. For instance, the reaction with ammonium thiocyanate is often preferred and may yield a purer product, though sometimes with lower yields compared to the silver salt method.

The fundamental reaction is illustrated by the following equation:

SiCl₄ + 4 MSCN → Si(NCS)₄ + 4 MCl (where M = Ag⁺, NH₄⁺, K⁺)

The insoluble chloride salt (e.g., AgCl or NH₄Cl) precipitates out of the solution, shifting the equilibrium towards the formation of the desired this compound. The product can then be isolated from the reaction mixture by filtration followed by removal of the solvent.

Table 1: Comparison of Conventional Synthesis Precursors for this compound

| Precursor Salt | Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Silver Thiocyanate (AgSCN) | Anhydrous Benzene | Historically used; reaction driven by the precipitation of silver chloride. | , |

| Ammonium Thiocyanate (NH₄SCN) | Anhydrous Benzene | A preferred and more economical alternative to silver salts. Can yield purer products, although initial reports noted lower yields. | ,,, |

| Potassium Thiocyanate (KSCN) | Not specified | Used in the synthesis of related hexakis(isothiocyanato)silicate(IV) complexes from SiCl₄, indicating its reactivity. |

Advanced and Optimized Synthetic Approaches

Research into the synthesis of this compound has also focused on optimizing reaction parameters to enhance efficiency and developing more environmentally sound procedures.

Optimization of Reaction Conditions and Yields

The optimization of this compound synthesis primarily revolves around the careful control of reaction parameters to maximize yield and purity while minimizing reaction time and cost. The selection of reagents and conditions is critical to the outcome of the synthesis. The preference for ammonium thiocyanate over silver thiocyanate in some procedures is an example of optimization, balancing cost against yield and purity.

Further optimization can be achieved by systematically adjusting several factors:

Reagent Stoichiometry: Varying the molar ratio of the thiocyanate salt to silicon tetrachloride can ensure the complete conversion of the starting material and minimize the formation of partially substituted intermediates like silicon trichloroisothiocyanate (SiCl₃(NCS)).

Solvent Selection: While benzene has been traditionally used, its toxicity has prompted the consideration of alternative anhydrous solvents. The solvent must effectively dissolve the reactants (excluding the salt precursor) without reacting with them, and its boiling point can be a key factor in controlling the reaction temperature.

Temperature Control: The reaction temperature can influence the rate of reaction and the potential for side reactions. Optimization involves finding the ideal temperature that promotes the desired substitution without causing decomposition of the product.

Product Isolation: Refining the purification process, such as the method of filtration and solvent removal, is crucial for obtaining a high-purity product. Recrystallization from a suitable solvent can be employed if a higher purity is required.

Table 2: Parameters for Optimization in this compound Synthesis

| Parameter | Objective | Potential Impact |

|---|---|---|

| Choice of Thiocyanate Salt | Balance cost, reactivity, and purity. | Affects reaction rate, overall cost, and yield. Ammonium or potassium salts are more economical than silver salts. |

| Solvent | Improve safety and reaction efficiency. | Influences reactant solubility, reaction rate, and ease of product isolation. Replacing hazardous solvents is a key goal. |

| Temperature | Maximize reaction rate and minimize byproducts. | Higher temperatures can speed up the reaction but may lead to decomposition or unwanted side products. |

| Reaction Time | Ensure complete reaction without product degradation. | Optimized time prevents incomplete conversion and minimizes energy consumption. |

Development of Environmentally Benign Synthesis Routes

The development of environmentally benign, or "green," synthesis routes for this compound focuses on reducing the environmental impact of the chemical process. Key principles of green chemistry that can be applied to this synthesis include the use of safer solvents, improving atom economy, and enhancing energy efficiency.

A primary target for making the synthesis greener is the replacement of hazardous solvents like benzene. Exploring less toxic and more environmentally friendly anhydrous solvents such as toluene (B28343) or potentially supercritical fluids could significantly reduce the process's environmental footprint.

Reactivity and Reaction Mechanisms of Tetraisothiocyanatosilane

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for Tetraisothiocyanatosilane. chemguide.co.ukmasterorganicchemistry.com The electrophilic silicon center is the primary site for nucleophilic attack, leading to the substitution of one or more isothiocyanate groups. chemguide.co.ukyoutube.com This process changes the hybridization of the silicon atom and results in the formation of new silicon-element bonds. masterorganicchemistry.com

This compound is extremely sensitive to moisture and undergoes rapid hydrolysis upon contact with water. This reaction is a classic example of nucleophilic addition, where water molecules act as nucleophiles. The hydrolysis proceeds in a stepwise manner, with the initial attack of a water molecule on the silicon atom leading to the displacement of an isothiocyanate group and the formation of a silanol (B1196071) (Si-OH) group. wikipedia.orgunm.edu This process is repeated until all four isothiocyanate groups are replaced by hydroxyl groups, ultimately yielding silicic acid, Si(OH)₄.

The silanols formed as intermediates are highly reactive and prone to self-condensation, a reaction that is fundamental to the formation of siloxane networks. wikipedia.orgnih.gov The rate of hydrolysis is influenced by factors such as pH, with the reaction being catalyzed by both acids and bases. unm.edu

Table 1: Hydrolysis of this compound

| Reactants | Nucleophile | Products | Intermediate Species |

|---|---|---|---|

| This compound, Water | Water (H₂O) | Silicic Acid, Isothiocyanic Acid | Triisothiocyanatosilanol, Diisothiocyanatosilanediol, Isothiocyanatosilanetriol |

This compound readily reacts with primary and secondary amines. researchgate.netorganic-chemistry.orgresearchgate.net In this nucleophilic substitution reaction, the amine attacks the electrophilic carbon atom of the isothiocyanate group. nih.gov This leads to the formation of a silicon-containing intermediate and a thiourea (B124793) derivative. beilstein-journals.orgorganic-chemistry.org The reaction is versatile and can be used to synthesize a wide range of substituted thioureas. nih.govorganic-chemistry.org

The general reaction with a primary amine can be represented as: Si(NCS)₄ + 2RNH₂ → Si(NCS)₃(NHR) + RNHC(S)NH₂

Further reaction with the amine can lead to the substitution of additional isothiocyanate groups. The specific products and reaction rates depend on the stoichiometry of the reactants and the nature of the amine. researchgate.net

Thiourea derivatives, formed from the reaction of this compound with amines, can serve as precursors for the synthesis of guanidine (B92328) compounds. organic-chemistry.orgorientjchem.org This transformation typically involves a desulfurization step, where the sulfur atom of the thiourea is removed, followed by the addition of another amine molecule. organic-chemistry.org Various reagents can be employed to facilitate this conversion, such as metal salts or oxidizing agents, which activate the thiourea group towards nucleophilic attack by an amine. organic-chemistry.orgorganic-chemistry.org Carbamoyl isothiocyanates, which are related to the reactive intermediates in these systems, are known to be excellent starting materials for the synthesis of a variety of substituted guanidines. organic-chemistry.orgorganic-chemistry.orgacs.org

Polymerization Pathways Initiated by this compound

The high reactivity of this compound, particularly its susceptibility to hydrolysis, makes it a potent initiator for polymerization processes. The key to this reactivity is the formation of multiple reactive functional groups on a single molecule.

The hydrolysis of this compound yields silanols, which can undergo polycondensation reactions to form siloxane networks. wikipedia.orgwikipedia.org In this process, two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. nih.govwikipedia.org Since this compound is a tetrafunctional molecule (it can form four silanol groups), the resulting polycondensation leads to a highly cross-linked, three-dimensional network structure. mdpi.comfrontiersin.org

The condensation reaction can be depicted as: 2 ≡Si-OH → ≡Si-O-Si≡ + H₂O

This process of hydrolysis followed by condensation is the basis of the sol-gel process, where molecular precursors are converted into solid materials. wikipedia.org The resulting polysiloxane network's properties are influenced by the reaction conditions, which control the rates of hydrolysis and condensation. unm.edufrontiersin.org

Table 2: Polymerization of this compound

| Polymerization Type | Initiating Reaction | Key Intermediate | Final Structure |

|---|---|---|---|

| Polycondensation | Hydrolysis | Silanols (Si-OH) | Cross-linked Polysiloxane Network (Si-O-Si) |

Coordination Chemistry and Complex Formation

The isothiocyanate group (NCS⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). wikipedia.orgwikipedia.org this compound can act as a precursor for forming various transition metal complexes. wikipedia.orgnih.govdntb.gov.ua The silicon center itself can also exhibit hyper-coordinate behavior, forming complexes with various coordination numbers. researchgate.netgoogle.commdpi.com

When reacting with metal salts, this compound can serve as a source of isothiocyanate ligands. wikipedia.org The nature of the metal-ligand bond (M-NCS or M-SCN) is often determined by the hard and soft acid and base (HSAB) principle. Hard metal ions tend to bond to the nitrogen atom, while softer metal ions prefer to bond with the sulfur atom. wikipedia.org Additionally, the entire this compound molecule can potentially act as a ligand, coordinating to metal centers through the lone pairs of electrons on the nitrogen or sulfur atoms of its four isothiocyanate groups, making it a potentially polydentate ligand. youtube.comyoutube.com

Ligand Behavior with Metal Centers

The isothiocyanate group (-NCS) is a well-known ambidentate ligand in coordination chemistry, capable of coordinating to metal centers through either the nitrogen or the sulfur atom. This allows it to act as a bridging ligand, forming coordination polymers. However, in the case of this compound, its role as a ligand to other metal centers is not a prominent feature of its chemistry. The reactivity of Si(NCS)₄ is dominated by reactions at the silicon center, where it acts as an electrophile.

While the isothiocyanate moieties possess lone pairs on both the nitrogen and sulfur atoms, which could theoretically coordinate to other metal ions, the literature does not provide significant evidence of this compound itself acting as a simple or bridging ligand in the formation of heterometallic coordination polymers. The primary reaction pathway involves the substitution of the -NCS groups by other nucleophiles, leading to the formation of new silicon-based compounds rather than coordination complexes where Si(NCS)₄ is an intact ligand.

Formation of Hexacoordinate Silicon(IV) Complexes

A significant aspect of the reactivity of this compound is its ability to react with a variety of bidentate and tetradentate ligands to form stable, neutral hexacoordinate silicon(IV) complexes. This expansion of the coordination number from four to six is a key feature of silicon chemistry, and Si(NCS)₄ serves as a valuable starting material for accessing such compounds.

The general mechanism involves the reaction of this compound with ligands containing acidic protons, such as Schiff bases or salophen-type ligands. The reaction proceeds via the displacement of two of the isothiocyanate groups by the coordinating atoms of the incoming ligand, typically nitrogen and oxygen.

A notable example is the reaction of this compound with N,N'-bis(salicylidene)ethylenediamine (H₂salen) and its derivatives. In this reaction, the tetradentate salen-type ligand wraps around the silicon atom, occupying the four equatorial positions of an octahedral geometry. The two remaining isothiocyanate ligands then occupy the axial positions, completing the hexacoordinate sphere around the silicon atom.

The reaction can be represented as:

Si(NCS)₄ + H₂salen → Si(salen)(NCS)₂ + 2 HNCS

These reactions are typically carried out in a suitable organic solvent and may require the presence of a base to facilitate the deprotonation of the ligand. The resulting hexacoordinate complexes are often crystalline solids and have been characterized extensively by single-crystal X-ray diffraction and various spectroscopic techniques, including NMR.

| Complex | Si-N(axial) Bond Length (Å) | Si-N(equatorial) Bond Length (Å) | Si-O(equatorial) Bond Length (Å) | N(axial)-Si-N(axial) Angle (°) |

|---|---|---|---|---|

| Si(salophen)(NCS)₂ | 1.75 - 1.76 | 1.93 - 1.94 | 1.77 - 1.78 | ~178 |

| Si(salen)(NCS)₂ | Data not available | Data not available | Data not available | Data not available |

Stereochemical Aspects of Coordination

The formation of hexacoordinate silicon(IV) complexes from this compound with tetradentate ligands introduces interesting stereochemical considerations. In an octahedral geometry, the arrangement of the remaining two isothiocyanate ligands relative to each other can lead to different isomers.

When a tetradentate ligand like salen occupies the four equatorial positions, the two isothiocyanate ligands are constrained to the axial positions, resulting in a trans configuration. This is the commonly observed geometry for these types of complexes, as confirmed by X-ray crystallographic studies. The linear nature of the N=C=S group and the steric requirements of the larger tetradentate ligand favor this arrangement.

In the case of reactions with two bidentate ligands, the possibility of both cis and trans isomers arises. The specific isomer obtained can be influenced by factors such as the nature of the bidentate ligand, the reaction conditions, and the solvent used. The relative thermodynamic stabilities of the cis and trans isomers will ultimately determine the final product distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry of these complexes in solution. The chemical shifts of the silicon-29 (B1244352) nucleus, as well as the protons and carbons of the organic ligands, can provide valuable information about the coordination environment and the symmetry of the molecule, allowing for the differentiation between different stereoisomers. For instance, the observation of a single set of resonances for the organic ligand in the ¹H and ¹³C NMR spectra would be consistent with a highly symmetric trans configuration of the isothiocyanate groups.

| Complex | ²⁹Si Chemical Shift (ppm) | Coordination Number |

|---|---|---|

| Si(NCS)₄ | -187.5 | 4 |

| Si(salophen)(NCS)₂ | -145.2 | 6 |

The significant downfield shift observed in the ²⁹Si NMR spectrum upon moving from tetracoordinate Si(NCS)₄ to a hexacoordinate complex like Si(salophen)(NCS)₂ is characteristic of the increase in the coordination number of the silicon atom.

Theoretical and Computational Studies on Tetraisothiocyanatosilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as the arrangement of electrons and the nature of the chemical bonds holding it together.

In its ground state, the central silicon atom has an electronic configuration of [Ne] 3s²3p². smolecule.com To form four covalent bonds with the isothiocyanate groups, the silicon atom undergoes sp³ hybridization. smolecule.com This process involves the mixing of its one 3s and three 3p valence orbitals to form four equivalent sp³ hybrid orbitals. Each of these orbitals contains one unpaired electron, ready to form a covalent bond. smolecule.com

These sp³ orbitals arrange themselves in a tetrahedral geometry around the silicon nucleus to minimize electron-electron repulsion, resulting in bond angles that approximate the ideal 109.5°. smolecule.com Each sp³ hybrid orbital on the silicon atom overlaps with a nitrogen atom from an isothiocyanate ligand (–NCS) to form a strong sigma (σ) bond. The result is a stable molecule with a central silicon atom at the core of a tetrahedron, covalently bonded to the nitrogen atoms of the four isothiocyanate groups. smolecule.com

Computational methods like Density Functional Theory (DFT) and other ab initio quantum chemistry approaches are used to model this electronic structure. mdpi.comiaea.org These calculations can determine the molecular orbital (MO) energy levels, electron density distribution, and the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and electronic properties. For Tetraisothiocyanatosilane, the HOMO is typically localized on the isothiocyanate ligands, while the LUMO may have significant character from the central silicon atom, indicating that it can act as an electrophilic center.

| Property | Description | Theoretical Value/Model |

|---|---|---|

| Central Atom | Silicon (Si) | [Ne] 3s²3p² |

| Hybridization | sp³ | Mixing of one 3s and three 3p orbitals |

| Coordination Geometry | Tetrahedral | ~109.5° N-Si-N bond angles |

| Bonding | Si-N single covalent (σ) bonds | Overlap of Si sp³ and N orbitals |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. researchgate.net

For a flexible molecule like this compound, MD simulations are crucial for performing a conformational analysis. The primary degrees of freedom in this molecule are the rotations around the Si-N single bonds and the flexibility of the linear isothiocyanate groups. Although the NCS group is relatively rigid, it can bend and stretch. MD simulations can explore the potential energy surface of the molecule by sampling a vast number of possible conformations and identifying the most stable, low-energy arrangements. nih.govplos.org

The general process of such a simulation would involve:

Initialization: Defining an initial geometry of the Si(NCS)₄ molecule.

Simulation: Calculating the forces on each atom and updating their positions and velocities over small time steps, effectively simulating the molecule's movement at a given temperature.

Analysis: Analyzing the resulting trajectory to identify preferred bond angles, rotational barriers, and the most frequently occurring conformations.

These simulations can reveal whether the four isothiocyanate "arms" rotate freely or if there are specific, preferred orientations due to steric hindrance or subtle intramolecular interactions. researchgate.net This information is vital for understanding how the molecule might interact with other molecules, surfaces, or solvents.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for predicting how a molecule will react and for elucidating the step-by-step mechanism of a chemical transformation. cam.ac.ukescholarship.org For this compound, which is used as a reagent in chemical synthesis, these predictions are highly valuable. researchgate.net

Methods such as DFT can be used to model a reaction pathway from reactants to products. dntb.gov.ua This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. chemrxiv.org

A practical example is the reaction of this compound with multifunctional ligands, such as H₂salophen, to form hexacoordinate silicon complexes. researchgate.net A computational study of this reaction would involve:

Modeling the reactant molecules: Si(NCS)₄ and the ligand.

Simulating the approach of the ligand to the silicon center.

Calculating the energy profile of the ligand substitution reaction, where one or more NCS groups are displaced.

Identifying the structure of the transition state and any intermediate species.

Predicting the structure and stability of the final hexacoordinate silicon product.

By comparing the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form, explaining the chemo- and regioselectivity of the reaction. nih.gov These computational insights can guide experimentalists in optimizing reaction conditions to favor the desired product.

Rational Design of this compound Derivatives

Rational design uses computational methods to design new molecules with specific, desired properties before they are ever synthesized in a lab. nih.gov This approach saves significant time and resources by focusing experimental efforts on the most promising candidates. acs.org this compound serves as an excellent scaffold for designing new derivatives for various applications.

Enhanced Reactivity: Adding electron-withdrawing groups to the ligands could make the central silicon atom more electrophilic and thus more reactive towards nucleophiles.

Novel Ligand Properties: Designing derivatives that can act as building blocks for coordination polymers or metal-organic frameworks (MOFs). Computational screening could predict which derivatives would self-assemble into stable, porous structures.

Specific Biological Activity: Inspired by the design of other isothiocyanate-containing molecules for therapeutic uses, computational docking and MD simulations could be used to design Si(NCS)₄ derivatives that bind to specific biological targets like enzymes. nih.govnih.gov

Applications of Tetraisothiocyanatosilane in Advanced Chemical Synthesis and Materials Science

Applications in Organic Synthesis

The isothiocyanate functional group is a powerful tool in organic synthesis, known for its ability to react with a wide array of nucleophiles. As Tetraisothiocyanatosilane possesses four of these groups, it can act as a multifunctional building block for the creation of complex molecules.

Synthesis of Thiourea (B124793) and Related Nitrogen-Containing Compounds

One of the most fundamental reactions of isothiocyanates is their coupling with primary and secondary amines to form thiourea derivatives. researchgate.netnih.gov This reaction is typically efficient and proceeds by the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group.

Given that this compound has four isothiocyanate groups, it can react with four equivalents of an amine to produce a tetra-thiourea adduct or with diamines to form cross-linked polymeric structures. This makes it a useful cross-linking agent or a scaffold for building dendrimers and other complex, polyvalent molecules. The general reaction for the formation of thioureas from isothiocyanates and amines is a well-established synthetic method due to its high yields and the structural diversity of the resulting products. researchgate.net

| Nucleophile | Reactant | Resulting Product |

|---|---|---|

| Amine (R-NH₂) | R'-NCS | Thiourea (R'-NH-C(S)-NH-R) |

| Ammonia (B1221849) (NH₃) | R'-NCS | Monosubstituted Thiourea (R'-NH-C(S)-NH₂) |

Utility in the Formation of Sulfur-Containing Organic Molecules

The utility of isothiocyanates, and by extension this compound, is not limited to thiourea synthesis. These compounds are valuable intermediates for creating a variety of sulfur-containing organic molecules, including numerous heterocyclic systems. mdpi.comopenmedicinalchemistryjournal.com The reactivity of the isothiocyanate group allows it to participate in cycloaddition reactions and other transformations to form rings that incorporate both sulfur and nitrogen. mdpi.comresearchgate.net Developing new methods for the stereoselective synthesis of sulfur-containing heterocycles is a significant goal in organic chemistry, as these structures are present in many biologically active compounds. nih.gov The versatility of sulfur has been widely utilized in drug discovery, with many top-selling pharmaceuticals containing a sulfur atom within a heterocyclic ring. nih.gov

Contributions to Materials Science and Engineering

The dual nature of this compound, having both an inorganic silane (B1218182) core and reactive organic functional groups, makes it particularly useful in materials science for bridging the gap between inorganic and organic materials.

Role as a Coupling Agent in Composite Materials

A silane coupling agent typically has a structure with two different types of reactive groups. One group forms robust chemical bonds with the inorganic material's surface, while the other group is compatible with or reacts with the organic polymer matrix. shinetsusilicone-global.com In the case of this compound, the silicon center can interact with hydroxyl groups on the surface of inorganic fillers. Concurrently, the isothiocyanate groups can react with functional groups within the polymer matrix (such as amines or hydroxyls) or can be compatible with the polymer, thereby creating a strong bond across the interface. researchgate.net This enhanced adhesion leads to better stress transfer from the polymer matrix to the reinforcing filler, resulting in improved material properties like strength, durability, and resistance to heat and moisture. epa.govshinetsusilicone-global.com

| Inorganic Filler | Polymer Matrix | Potential Improved Property |

|---|---|---|

| Silica (SiO₂) | Epoxy Resins | Mechanical Strength |

| Glass Fibers | Polyamides | Adhesion, Water Resistance |

| Carbon Fibers | Epoxy Composites | Interfacial Bonding |

Precursor for Advanced Silicone-Based Materials

Silicones, or polysiloxanes, are polymers known for their thermal stability, flexibility, and biocompatibility. mdpi.com this compound can serve as a precursor or a cross-linking agent for the synthesis of novel, functionalized silicone materials. The central silicon atom can be incorporated into a polysiloxane backbone through hydrolysis and condensation reactions. The pendant isothiocyanate groups provide reactive sites for further modification.

This allows for the creation of specialty silicones with tailored properties. For example, the isothiocyanate groups can be used to graft other molecules onto the silicone backbone, leading to materials with specific functions such as altered surface properties, catalytic activity, or the ability to bind to biological molecules. This versatility in chemical modification opens up possibilities for creating advanced materials for a wide range of applications. mdpi.com

Research in Catalysis

The application of this compound in the field of catalysis is an area of potential research. The nitrogen and sulfur atoms in the isothiocyanate groups have lone pairs of electrons, which could allow them to act as ligands, coordinating to metal centers to form catalysts. By anchoring the this compound molecule to a solid support (such as silica), it might be possible to create a heterogeneous catalyst. While specific examples of this compound being used directly as a catalyst are not widely documented, related molybdenum complexes have shown catalytic activity in the production of isothiocyanates. doi.org The structural features of the compound suggest that it or its derivatives could be promising candidates for future research in catalyst development.

This compound as a Ligand in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. The activity and selectivity of these catalysts are heavily influenced by the ligands coordinated to the central metal atom. The isothiocyanate group (NCS) is a well-known ambidentate ligand, capable of bonding to a metal center through either the nitrogen or the sulfur atom. youtube.com

In this compound, the silicon atom is bonded to the nitrogen end of the isothiocyanate groups. smolecule.com This compound can act as a ligand, using the terminal sulfur atoms of its isothiocyanate groups to coordinate with other metal centers. While the formation of metal complexes with this compound is known, its application in homogeneous catalysis is not a prominent area of research. smolecule.com Transition metal silyl (B83357) complexes, in general, are a significant class of compounds and can be intermediates in catalytic processes like hydrosilylation. wikipedia.orgdtic.mil However, specific examples where this compound itself serves as a critical ligand to form a catalytically active species for organic transformations are not detailed in available studies.

The coordination chemistry of thiocyanate (B1210189) (SCN⁻) and isothiocyanate complexes is vast, forming diverse structures with transition metals, often acting as bridging ligands to create polynuclear complexes. researchgate.netnih.gov For instance, complexes such as [MnHg(SCN)₄(DMSO)] form three-dimensional polymeric networks. researchgate.net Conceptually, the multiple coordinating sites on Si(NCS)₄ could allow it to function as a multidentate or bridging ligand, potentially leading to novel catalyst structures. Despite this potential, the literature does not currently provide specific examples of such complexes being utilized in homogeneous catalytic reactions.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄N₄S₄Si |

| Molecular Weight | 260.415 g/mol smolecule.com |

| Coordination Geometry | Tetrahedral around Silicon smolecule.com |

Development of Heterogeneous Catalysts from this compound Precursors

Heterogeneous catalysts exist in a different phase from the reactants and are crucial in industrial chemistry due to their stability and ease of separation. Many of these catalysts consist of metal nanoparticles dispersed on a solid support material. Non-oxide ceramics like silicon nitride (Si₃N₄) and silicon carbide (SiC) are valued as catalyst supports due to their high thermal stability and chemical inertness.

The synthesis of these support materials often involves the thermal decomposition (pyrolysis) or chemical vapor deposition (CVD) of suitable precursor molecules. semanticscholar.orggelest.com Various silicon-containing compounds, such as polysilazanes, are used as precursors to produce Si₃N₄/SiC ceramics. semanticscholar.orgfraunhofer.de

Given its composition of silicon, nitrogen, and carbon, this compound is a plausible, though not commonly cited, precursor for synthesizing silicon-based non-oxide ceramic materials. Through high-temperature pyrolysis in a controlled atmosphere, Si(NCS)₄ could theoretically decompose to form silicon carbonitride (SiCN) or, depending on the reaction conditions (e.g., in the presence of ammonia), silicon nitride. These materials could then serve as supports for catalytically active metals. The CVD technique, which uses volatile precursors to deposit thin films, is another established method for producing silicon nitride layers for applications in microelectronics and as protective coatings. enigmatic-consulting.comnrel.gov While precursors like dichlorosilane (B8785471) and ammonia are standard, the volatility of Si(NCS)₄ could make it a candidate for similar processes.

However, the existing research literature does not specifically document the development of heterogeneous catalysts using this compound as the starting precursor. The primary focus of precursor development for Si₃N₄ and SiC has been on silanes, chlorosilanes, and polymeric precursors. semanticscholar.orggelest.com

Computational Catalysis Studies for this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, bonding, and reactivity of molecules, which provides foundational insights for catalysis research. nih.govsciensage.info While specific computational studies on the catalytic reactions of this compound are scarce, DFT has been used to understand the properties of the molecule itself and related systems.

The fundamental structure of this compound features a silicon atom in a tetrahedral coordination environment, a result of its sp³ hybridization. smolecule.com Computational methods can confirm this geometry and provide detailed information on bond lengths, bond angles, and vibrational frequencies. researchgate.net

DFT calculations have been employed to study the interaction of the thiocyanate anion (SCN⁻) with silicon-carbon surfaces, such as Si₁₂C₁₂ fullerenes. alnoor.edu.iq These studies investigate the adsorption characteristics and changes in electronic structure upon binding, finding that the SCN⁻ anion interacts with the silicon atoms of the fullerene cage with a binding energy of -2.32 eV. alnoor.edu.iq Such research provides insight into the fundamental electronic interactions between the isothiocyanate group and silicon-based structures, which is relevant for understanding surface chemistry in potential heterogeneous catalysis applications. However, this does not directly model a catalytic reaction involving the Si(NCS)₄ molecule.

The electronic properties of related materials, such as the Si-Si bond in silicon nitride, have also been investigated using quantum-chemical methods to understand their role as potential charge-trapping sites. researchgate.net This type of foundational computational work is essential for designing new materials but does not constitute a study of a catalytic cycle involving this compound.

Table 2: Calculated Properties of SCN⁻ Adsorption on a Si₁₂C₁₂ Fullerene Surface (DFT)

| Property | Value |

|---|---|

| Adsorption Site | Si atom of Si₁₂C₁₂ |

| Interacting Atom of Ligand | Sulfur (S) |

| Binding Energy (E_bin) | -2.32 eV |

| Interaction Distance | 2.245 Å |

Data from a DFT study on the interaction of the thiocyanate anion with a silicon-carbon fullerene surface. alnoor.edu.iq

Interdisciplinary Research Perspectives and Future Directions

Chemical Interactions with Biological Systems and Their Implications

The isothiocyanate group (-N=C=S) is a well-known electrophile that readily reacts with nucleophiles, such as the amine and thiol groups found in the side chains of amino acids like lysine and cysteine within proteins. This reactivity is the foundation for the biological effects of many organic isothiocyanates. In the context of tetraisothiocyanatosilane, the presence of four of these reactive groups on a single molecule suggests its potential as a multivalent crosslinking agent or a scaffold for presenting multiple functionalities to biological targets.

The ability of isothiocyanates to covalently modify proteins offers a powerful tool for chemical biologists. This compound, with its tetravalent nature, could be employed to study protein-protein interactions by covalently linking interacting partners. thermofisher.com Such crosslinking can "freeze" transient interactions, allowing for their identification and characterization. thermofisher.com

The general reaction of an isothiocyanate with an amine-containing biomolecule (such as a protein with accessible lysine residues) results in the formation of a stable thiourea (B124793) linkage. The reaction with a thiol-containing biomolecule (like a protein with accessible cysteine residues) forms a dithiocarbamate linkage.

Table 1: Potential Reactions of this compound with Biomolecules

| Reactant 1 | Functional Group on Biomolecule | Resulting Linkage | Potential Application |

| This compound | Primary Amine (e.g., Lysine) | Thiourea | Protein Crosslinking, Immobilization |

| This compound | Thiol (e.g., Cysteine) | Dithiocarbamate | Protein Labeling, Conjugation |

This reactivity allows for the attachment of probes, tags, or other molecules to proteins for research purposes. For instance, by reacting this compound with a fluorescent molecule that also possesses a nucleophilic group, a fluorescent probe could be created. Subsequent reaction with a protein would then label the protein for visualization in cellular imaging studies. The use of such chemical probes is an essential tool for understanding complex biological systems. youtube.com

The principles of chemical biology often involve the use of small molecules to perturb and study biological systems. rsc.org The cytotoxic effects of some isothiocyanate-containing compounds suggest their potential in cancer research. nih.gov While specific studies on this compound are limited, its ability to form thiourea derivatives could be leveraged in drug design. nih.gov The thiourea moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.

The tetravalent nature of this compound could be exploited in the design of multivalent drugs. Multivalency, the simultaneous binding of multiple ligands on one molecule to multiple receptors on a cell, can lead to a significant increase in binding affinity and signal modulation. By attaching four drug molecules to the silicon core, it might be possible to create a construct with enhanced efficacy.

Furthermore, the silicon core could be a foundation for developing novel drug delivery systems. Nanoparticles and other nanocarriers are increasingly used to improve the delivery of therapeutic agents to their targets. nih.govmdpi.com While not extensively explored for this compound, silicon-based materials have been investigated for such applications.

Emerging Research Avenues for this compound Chemistry

The future of this compound research in the life sciences is likely to be driven by its unique combination of a reactive periphery and an inorganic core. Several emerging avenues of research can be envisioned:

Development of Novel Crosslinking Reagents: With four reactive sites, this compound could be a precursor to a new class of protein crosslinking reagents. thermofisher.comnih.gov By synthesizing derivatives with varying spacer arm lengths between the silicon core and the isothiocyanate groups, a toolkit of reagents could be developed to probe protein structures and interactions at different distance scales.

Probes for Biological Imaging and Sensing: The silicon core could serve as a scaffold for the assembly of multimodal probes. For example, a single molecule could be functionalized with a fluorescent reporter, a targeting ligand, and a photoactivatable crosslinker, all anchored to the central silicon atom. Such probes would be invaluable for advanced biological imaging and sensing applications. nih.gov

Materials Science for Biological Applications: The propensity of silanes to form siloxane bonds through hydrolysis could be harnessed to create novel biomaterials. For instance, this compound could be used to surface-modify silicon-based materials, introducing reactive isothiocyanate groups for the covalent attachment of proteins, cells, or other biological entities. This could find applications in the development of biosensors, biocompatible coatings, and scaffolds for tissue engineering.

Computational and In Silico Drug Design: As computational power grows, in silico methods are becoming increasingly important in drug discovery. nih.gov Computational studies could be employed to predict the binding of this compound and its derivatives to various protein targets. researchgate.net This could help to identify potential therapeutic applications and guide the synthesis of new compounds with desired biological activities.

常见问题

Q. What are the optimal synthetic pathways for tetraisothiocyanatosilane, and how can impurities be minimized during synthesis?

Category : Basic (Synthesis & Characterization) Methodological Answer : To optimize synthesis, use controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios of SiCl₄ and KSCN) and monitor intermediates via FTIR spectroscopy to track isothiocyanate (-NCS) group formation . Purification via recrystallization or sublimation under reduced pressure can reduce impurities. Validate purity using elemental analysis and ¹H/¹³C NMR to confirm absence of residual solvents or byproducts .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

Category : Basic (Stability Analysis) Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (e.g., –20°C, 4°C, 25°C) and humidity levels (0–90% RH). Monitor degradation via HPLC or mass spectrometry to detect hydrolysis products (e.g., silanol derivatives). Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Category : Basic (Characterization) Methodological Answer :

- Raman spectroscopy : Resolves S–C≡N vibrational modes (≈2050 cm⁻¹) to confirm isothiocyanate bonding .

- X-ray photoelectron spectroscopy (XPS) : Quantifies Si–N and S–C bond energies to validate coordination geometry .

- UV-Vis spectroscopy : Identifies π→π* transitions in the NCS ligands for electronic structure analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in ligand-exchange reactions?

Category : Advanced (Mechanistic Studies) Methodological Answer : Design experiments using substituted silanes (e.g., R₃Si–NCS) to isolate steric/electronic variables. Monitor reaction kinetics with stopped-flow spectroscopy and compare activation energies via Arrhenius plots . Computational modeling (e.g., DFT ) can predict transition states and electron-density distributions .

Q. What statistical methods are appropriate for resolving contradictions in reported thermodynamic data (e.g., ΔH, ΔS) for this compound?

Category : Advanced (Data Contradiction Analysis) Methodological Answer : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, measurement techniques). Use Bland-Altman plots to assess inter-lab variability and Bayesian meta-analysis to weight high-precision studies more heavily . Replicate key experiments under standardized conditions to isolate discrepancies .

Q. Can this compound act as a precursor for silicon-based nanomaterials, and what role do reaction conditions play in morphology control?

Category : Advanced (Materials Science Applications) Methodological Answer : Explore solvothermal decomposition routes in polar aprotic solvents (e.g., DMF) to synthesize SiC/N-doped nanoparticles. Characterize morphology via TEM and SAXS , and correlate reaction parameters (temperature, precursor concentration) with particle size distributions. Use XRD to confirm crystallinity and phase purity .

Methodological Frameworks for Research Design

Q. How to design experiments that balance reproducibility and innovation in this compound research?

Answer : Adopt modular experimental design , where core steps (e.g., synthesis, purification) follow established protocols , while novel variables (e.g., catalytic additives) are tested in parallel. Use open-source lab notebooks for transparent data sharing and triangulation (e.g., cross-validate results with multiple analytical techniques) .

Q. What strategies ensure rigorous peer critique of this compound-related hypotheses?

Answer : Submit preprints to repositories like ChemRxiv for early feedback. Structure discussions around falsifiability criteria (e.g., "Under what conditions would this mechanism fail?") and cite conflicting data explicitly to invite targeted critiques .

Data Management & Reporting Standards

Q. How should researchers handle null or inconclusive results in this compound studies?

Answer : Report negative results in supplementary materials with detailed metadata (e.g., reagent lot numbers, ambient humidity). Use sensitivity analysis to quantify uncertainty margins and avoid "file drawer bias" .

Q. What metadata is critical for enabling replication of this compound experiments?

Answer : Include:

- Precursor purity (via certificates of analysis )

- Reaction vessel material (e.g., glass vs. stainless steel)

- Stirring rate and duration

- Raw spectral data (e.g., NMR FID files) in open-access repositories .

Cross-Disciplinary Considerations

Q. How can computational chemistry enhance experimental studies of this compound?

Answer : Use molecular dynamics simulations to predict solvent interactions and time-dependent DFT to model excited-state behavior. Validate computational models against experimental EXAFS data for Si–S bond distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。